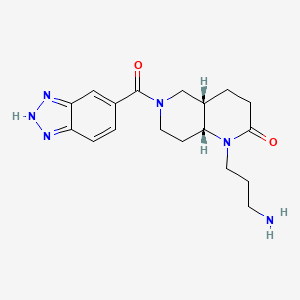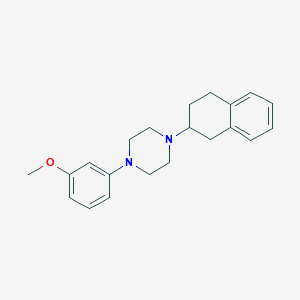![molecular formula C16H21ClFN3O B5318032 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide, commonly referred to as CP-945,598, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes, including appetite, pain perception, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of obesity, pain, and addiction.
Mécanisme D'action
CP-945,598 is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes, including appetite, pain perception, and mood. By blocking the CB1 receptor, CP-945,598 reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
CP-945,598 has been shown to reduce food intake and body weight in animal models, suggesting its potential use as an anti-obesity agent. It has also been shown to reduce pain sensitivity in animal models, suggesting its potential use as a pain reliever. In addition, CP-945,598 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting its potential use as an anti-addiction agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-945,598 is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to target the CB1 receptor in the central nervous system. One limitation of CP-945,598 is its relatively short half-life, which requires frequent dosing in animal models.
Orientations Futures
There are several potential future directions for the research on CP-945,598. One direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, pain, and addiction. Another direction is the investigation of the potential use of CP-945,598 in combination with other drugs for the treatment of these conditions. Additionally, further research is needed to elucidate the long-term effects and safety of CP-945,598 in animal models and humans.
Méthodes De Synthèse
CP-945,598 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-fluorobenzylamine with N-cyclopropylacetyl chloride, followed by the addition of piperazine. The final product is obtained through purification and isolation using various techniques, such as chromatography and recrystallization.
Applications De Recherche Scientifique
CP-945,598 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of obesity, CP-945,598 has been shown to reduce food intake and body weight in animal models, making it a potential candidate for the treatment of obesity. In the field of pain, CP-945,598 has been shown to reduce pain sensitivity in animal models, suggesting its potential use as a pain reliever. In the field of addiction, CP-945,598 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, making it a potential candidate for the treatment of addiction.
Propriétés
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClFN3O/c17-15-9-13(18)2-1-12(15)10-20-5-7-21(8-6-20)11-16(22)19-14-3-4-14/h1-2,9,14H,3-8,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXLHOPDVFSZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)

![4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)

![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)